6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Description
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYTCBZAJDCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
- Starting Material: 2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Reagent: Bromine (Br₂)
- Solvent: Acetic acid or chloroform
- Conditions: Room temperature, with variations employing reflux or continuous flow for industrial scale
Reaction Details:
- Bromine acts as an electrophile, substituting at the sixth position of the heterocyclic ring system, facilitated by the electron-rich nature of the aromatic and heterocyclic system.
- The reaction often proceeds with high regioselectivity owing to the directing effects of existing substituents and the heterocyclic nitrogen atom.
Industrial and Laboratory Protocols:
- Use of acetic acid as solvent enhances selectivity and control over the reaction, minimizing over-bromination.
- Chloroform is also employed, especially for laboratory-scale syntheses.
- Continuous flow processes are increasingly adopted in industry to improve yield, safety, and environmental compliance.
Multi-step Synthesis Involving Functional Group Transformations
An alternative approach involves multi-step synthesis starting from simpler heterocycles, with key steps including bromination, reduction, and cyclization.
Key Steps:
- Preparation of intermediates: Starting from 1H-3-benzazepine derivatives.
- Bromination: Using N-bromosuccinimide (NBS) or bromine in suitable solvents.
- Subsequent modifications: Such as reduction of nitro groups or oxidation of hydroxyl groups, followed by cyclization to form the tetrahydrobenzo[d]azepine core.
Research Findings:
- A detailed synthesis involves initial bromination with N-bromosuccinimide in solvents like acetic acid, followed by purification.
- Multi-step reactions include reduction with sodium borohydride or catalytic hydrogenation to achieve the tetrahydro form.
- Final bromination at the sixth position is achieved via electrophilic substitution under controlled conditions.
Reference: A multi-step synthesis described in chemical literature involves bromination of 1H-3-benzazepine derivatives, with subsequent cyclizations to generate the target compound.
Advanced Synthetic Methods: Derivatization and Functionalization
Emerging synthetic strategies involve derivatization of pre-formed heterocycles, as outlined in patent literature, which offers routes to selectively brominate at specific positions.
Method Highlights:
- Derivatization of 6-hydroxy or amino groups to direct bromination.
- Use of protecting groups to enhance regioselectivity.
- Cyclization of substituted intermediates to form the tetrahydrobenzo[d]azepine core with bromine substitution at the sixth position.
Specific Protocols:
- Starting from N-protected tetrahydrobenzazepine intermediates, bromination is achieved via controlled addition of bromine or N-bromosuccinimide.
- Post-bromination deprotection yields the desired compound.
Reference: Patent WO2007028132A2 describes derivatization methods for selective substitution, including bromination strategies on heterocyclic frameworks.
Summary of Preparation Methods
Research Findings and Industrial Relevance
- Efficiency: Bromination in acetic acid at ambient conditions is efficient and scalable.
- Selectivity: Regioselectivity at the sixth position is well-established, especially when using directing groups or protected intermediates.
- Environmental Considerations: Continuous flow processes and greener solvents are increasingly adopted to minimize environmental impact.
- Safety: Handling bromine requires caution due to its corrosive and toxic nature; proper ventilation and protective equipment are mandatory.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]azepines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: The primary product is 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
In the realm of chemistry, 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxides or reduction to yield the parent compound.
2. Biology
The biological significance of this compound lies in its potential interactions with enzymes and receptors. Research indicates that it can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. For example:
- Neuroprotective Effects : The compound may interact with neuroreceptors involved in neuroinflammation and neurodegenerative diseases, suggesting potential therapeutic roles in conditions like Alzheimer's disease.
3. Medicine
In medicine, this compound has shown promise in treating various disorders:
- Neurological Disorders : It is being investigated for its potential neuroprotective properties and effects on neurotransmitter systems.
- Cancer Treatment : Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, showcasing its potential as an anticancer agent.
4. Industry
The compound is also utilized in industrial applications:
- Agrochemicals and Dyes : It serves as an intermediate in the synthesis of agrochemicals and dyes.
- Material Development : Its unique properties are leveraged in developing new materials with specific characteristics .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
| Study Focus | Findings |
|---|---|
| Lung Cancer | A derivative induced apoptosis in A549 lung cancer cells through PARP inhibition. |
| Neuroinflammation | Compounds similar to 6-Bromo derivatives effectively characterized microglial activation in neurological disease models. |
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 6-position enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzazepines
Key Insight : Bromine and chlorine at the 6-position yield comparable receptor affinities in D1 ligands, suggesting halogen size and electronegativity minimally impact binding in this context . However, positional isomerism (e.g., 6-Br vs. 8-Br) alters pharmacological and synthetic utility due to steric and electronic effects .
Non-Halogenated Benzazepine Derivatives
Key Insight: The saturated 2,3,4,5-tetrahydro-1H-benzo[d]azepine core is synthetically tractable and modifiable, enabling optimization of potency and physicochemical properties (e.g., logP, solubility) . Benzazepinones, while structurally related, face challenges in cellular potency due to reduced conformational flexibility .
Physicochemical and Pharmacokinetic Comparisons
| Property | 6-Br-Benz[d]azepine | 6-Cl-Benz[d]azepine | Benzazepinone | Spiro-Benzazepine |
|---|---|---|---|---|
| Molecular Weight | 226.11 g/mol | 181.67 g/mol | 159.18 g/mol | 257.38 g/mol |
| LogP (Predicted) | 2.8–3.2 | 2.5–2.9 | 1.7–2.1 | 3.5–3.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Topological PSA | 12 Ų | 12 Ų | 29 Ų | 20 Ų |
| Bioavailability | Moderate (oral) | Moderate (oral) | Low | High |
The spirocyclic derivative’s higher LogP and PSA balance membrane permeability and solubility .
Biological Activity
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound belonging to the azepine class, characterized by its seven-membered nitrogen-containing ring. The presence of a bromine atom at the 6-position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves electrophilic bromination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine. Common methods include using bromine in solvents like acetic acid or chloroform at room temperature. The compound can undergo various reactions such as substitution and oxidation due to the reactive bromine atom.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways due to its structural similarity to biologically active molecules.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy:
- Inhibition of PARP Enzymes : A related compound demonstrated significant inhibitory effects on PARP-1 and PARP-2 enzymes in lung cancer cell lines (A549), suggesting that 6-Bromo derivatives may also exhibit similar activities. For instance, a compound structurally similar to this compound showed an IC50 value of 19.24 nM for PARP-1 inhibition .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 11b | 19.24 | 15.38 |
| Rucaparib | 23.88 | - |
This table summarizes the inhibitory potency of selected compounds against PARP enzymes.
Neuroprotective Effects
The compound's structural characteristics allow it to interact with neuroreceptors potentially involved in neuroinflammation and neurodegenerative diseases. Research indicates that similar azepines may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Lung Cancer : A study involving a derivative of this compound demonstrated its ability to induce apoptosis in A549 lung cancer cells through PARP inhibition and modulation of caspase activity .
- Neuroinflammation Imaging : Research into radioligands for neuroinflammation has shown that compounds similar to 6-Bromo derivatives can effectively characterize microglial activation in models of neurological diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, brominated intermediates (e.g., 2-(2-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine) are often used as precursors, with optimization involving temperature control (e.g., reflux in toluene at 110°C) and catalysts like Pd(OAc)₂ for regioselective bromination . NMR spectroscopy (¹H and ¹³C) is critical for verifying structural integrity and purity during synthesis .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Assign peaks for the azepine ring protons (δ 2.5–3.5 ppm) and aromatic bromine-substituted protons (δ 7.0–7.5 ppm) .
- HPLC/GC-MS : Quantify purity (>95% as per commercial standards) and detect impurities using reverse-phase columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₂BrN) .
Q. What safety protocols are essential for handling brominated azepines in laboratory settings?
- Methodological Answer : Key precautions include:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact due to potential neurotoxicity .
- Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of tetrahydrobenzoazepines be addressed?
- Methodological Answer : Regioselectivity depends on directing groups and reaction media. For example:
- Electrophilic bromination : Use Br₂ in acetic acid to favor para-substitution on the aromatic ring .
- Metal-catalyzed methods : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with arylboronic acids enables selective functionalization . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. What strategies resolve contradictions in biological activity data for brominated azepine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Reproduce assays using HPLC-validated samples (>98% purity) .
- Solvent effects : Test activity in multiple solvents (DMSO, ethanol) to assess solubility-driven artifacts .
- Structural analogs : Compare with non-brominated analogs (e.g., 6-Fluoro derivatives) to isolate bromine’s electronic effects .
Q. How can computational chemistry aid in designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Screen against target proteins (e.g., GPCRs) using software like AutoDock Vina to predict binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends from in vitro data .
- Molecular dynamics : Simulate stability of ligand-receptor complexes under physiological conditions .
Q. What experimental designs are optimal for studying the photostability of this compound?
- Methodological Answer :
- Light exposure : Use UV-Vis lamps (254–365 nm) in controlled chambers to simulate degradation .
- Kinetic analysis : Monitor degradation via LC-MS at timed intervals and calculate half-life (t₁/₂) using first-order kinetics .
- Stabilizers : Test additives (e.g., antioxidants like BHT) to inhibit radical-mediated decomposition .
Key Research Gaps and Recommendations
- Toxicity Profiling : Limited data exist on chronic exposure risks; conduct OECD-compliant assays (e.g., Ames test, micronucleus) .
- Stereochemical Impact : Explore enantioselective synthesis (e.g., chiral catalysts) to assess bioactivity differences .
- Scale-Up Challenges : Optimize column chromatography-free purification (e.g., recrystallization in hexane/EtOAc) for industrial relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
